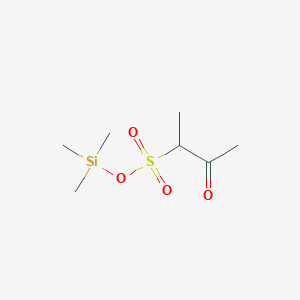

Trimethylsilyl 3-oxobutane-2-sulfonate

Description

BenchChem offers high-quality Trimethylsilyl 3-oxobutane-2-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsilyl 3-oxobutane-2-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

89056-01-9 |

|---|---|

Molecular Formula |

C7H16O4SSi |

Molecular Weight |

224.35 g/mol |

IUPAC Name |

trimethylsilyl 3-oxobutane-2-sulfonate |

InChI |

InChI=1S/C7H16O4SSi/c1-6(8)7(2)12(9,10)11-13(3,4)5/h7H,1-5H3 |

InChI Key |

VXRZBXPOGQFFNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)S(=O)(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties of Trimethylsilyl 3-oxobutane-2-sulfonate

The following guide provides an in-depth technical analysis of Trimethylsilyl 3-oxobutane-2-sulfonate , a specialized organosilicon reagent used in advanced organic synthesis and medicinal chemistry.

Technical Guide for Drug Development & Synthetic Applications

Executive Summary

Trimethylsilyl 3-oxobutane-2-sulfonate (CAS: 89056-01-9 ) is a bifunctional organosilicon intermediate characterized by a labile trimethylsilyl (TMS) sulfonate ester and a reactive

Unlike robust reagents like TMS-triflate (TMSOTf), this compound is highly sensitive to nucleophilic attack and hydrolysis, requiring strict anhydrous handling protocols. This guide details its physicochemical properties, synthesis pathways, and applications in designing sulfonated pharmacophores.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | Trimethylsilyl 3-oxobutane-2-sulfonate |

| CAS Number | 89056-01-9 |

| Molecular Formula | |

| Molecular Weight | 240.35 g/mol |

| SMILES | |

| Structural Class |

Structural Features

The molecule consists of a butane backbone functionalized at the C2 and C3 positions:

-

C3-Carbonyl (Ketone): Provides electrophilic character for nucleophilic addition or condensation (e.g., heterocycle formation).

-

C2-Sulfonate Ester (

): The sulfonate group is protected by a trimethylsilyl moiety. The Si-O bond is highly polarized and susceptible to cleavage by protic solvents or fluoride sources. - -Proton Acidity: The proton at C2 (between the ketone and sulfonate) is highly acidic due to the electron-withdrawing nature of both groups, facilitating enolization and further functionalization.

Synthesis & Production Protocols

The synthesis of Trimethylsilyl 3-oxobutane-2-sulfonate typically proceeds via the sulfonation of silyl enol ethers. Direct sulfonation of 2-butanone is uncontrolled; therefore, the silyl enol ether strategy ensures regioselectivity.

Primary Synthesis Route: Silyl Enol Ether Sulfonation

This method utilizes the reaction between the trimethylsilyl enol ether of 2-butanone and sulfur trioxide (

Step-by-Step Protocol:

-

Precursor Preparation: Generate the thermodynamic silyl enol ether of 2-butanone using TMSCl and a weak base (Et3N) in DMF. Isolate the more substituted enol ether (2-trimethylsilyloxy-2-butene).

-

Sulfonation: Dissolve the silyl enol ether in anhydrous dichloromethane (DCM) at -78°C.

-

Reagent Addition: Add a stoichiometric amount of

-Dioxane complex dropwise. The -

Rearrangement: Allow the mixture to warm to 0°C. The TMS group migrates from the enol oxygen to the sulfonate oxygen (1,3-silyl shift), yielding the target silyl ester.

-

Isolation: Remove solvent under high vacuum. Do not perform aqueous workup , as the product hydrolyzes instantly. Purify via vacuum distillation if necessary.

Visualization of Synthesis Pathway

The following diagram illustrates the mechanistic pathway from 2-butanone to the target sulfonate.

Figure 1: Synthesis of Trimethylsilyl 3-oxobutane-2-sulfonate via Silyl Enol Ether Sulfonation.

Physicochemical Properties & Stability

| Property | Value / Characteristic |

| Physical State | Viscous liquid or low-melting solid (dependent on purity). |

| Boiling Point | Decomposes upon high heat; estimated ~110°C at 0.5 mmHg. |

| Solubility | Soluble in DCM, Chloroform, THF, Toluene. Incompatible with water, alcohols, DMSO. |

| Hydrolytic Stability | Extremely Low. Hydrolyzes in seconds upon exposure to atmospheric moisture to form 3-oxobutane-2-sulfonic acid and hexamethyldisiloxane. |

| Thermal Stability | Moderate. Prone to desilylation-cyclization (sultone formation) above 60°C without stabilizing ligands. |

Critical Handling Note: This compound must be stored under an inert atmosphere (Argon/Nitrogen) in a desiccator. Glassware must be oven-dried and silanized to prevent surface hydrolysis.

Reactivity & Applications in Drug Development

"Masked" Sulfonic Acid Strategy

In medicinal chemistry, free

Heterocycle Synthesis (The Hantzsch-Type Reaction)

The 1,4-dicarbonyl-like character (ketone + sulfonate) makes this reagent ideal for synthesizing sulfonated heterocycles, such as sultams and thiazoles , which are potent pharmacophores in antibiotics and enzyme inhibitors.

-

Mechanism: Reaction with thioamides or amidines leads to condensation at the ketone and displacement of the sulfonate (or cyclization involving the sulfonate oxygen).

-

Application: Synthesis of bioisosteres for phosphate groups in kinase inhibitors.

Cyclization to Sultones

Under Lewis acid catalysis or thermal conditions, the compound can eliminate TMS-X to form sultones (cyclic sulfonate esters). Sultones are reactive alkylating agents used to introduce sulfonated alkyl chains into nucleophilic drugs (e.g., modifying solubility profiles).

Reactivity Workflow Diagram

The diagram below maps the divergent reactivity pathways available to researchers.

Figure 2: Divergent reactivity pathways for Trimethylsilyl 3-oxobutane-2-sulfonate.

Experimental Protocol: Hydrolysis & Trapping

Validation of the sulfonate group via conversion to a stable salt.

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve 1.0 mmol (approx. 240 mg) of Trimethylsilyl 3-oxobutane-2-sulfonate in 5 mL of dry acetonitrile.

-

Hydrolysis: Add 1.1 eq of water (dissolved in 1 mL acetonitrile) dropwise at 0°C. Stir for 10 minutes.

-

Trapping: Immediately add 1.2 eq of Benzylamine or Cyclohexylamine.

-

Precipitation: The amine salt of the sulfonic acid will precipitate. Filter and wash with cold ether.

-

Analysis: Confirm structure via

H-NMR (

Safety & Handling

-

Corrosivity: The compound generates sulfonic acid upon contact with moisture, which is corrosive to tissue and metals.

-

PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.

-

Disposal: Quench slowly into a large volume of sodium bicarbonate solution before disposal in aqueous waste streams. Do not dispose of the neat silyl ester directly into drains.

References

-

Bassindale, A. R., et al. (2000).[1] Improved simple synthesis of cyclic sulfates from trimethylsilyl chlorosulfonate. Canadian Journal of Chemistry, 78(11), 1479-1483.[1] Link

-

ChemSrc. (2025). Trimethylsilyl 3-oxobutane-2-sulfonate (CAS 89056-01-9) Structure and Properties. Link

-

Sigma-Aldrich. (n.d.). Trimethylsilyl chlorosulfonate Product Information and Applications. Link

-

Thieme Connect. (2002). Product Subclass 21: Silylamines and Silyl Esters in Synthesis. Science of Synthesis. Link

Sources

Comprehensive Characterization of Trimethylsilyl 3-oxobutane-2-sulfonate

This guide provides an in-depth technical analysis of Trimethylsilyl 3-oxobutane-2-sulfonate , a specialized organosilicon compound utilized in advanced organic synthesis and materials science.

Introduction & Significance

Trimethylsilyl 3-oxobutane-2-sulfonate (CAS: 89056-01-9) is a silyl ester derivative of 3-oxobutane-2-sulfonic acid. It represents a class of functionalized silyl sulfonates where the silicon atom is ligated to a sulfonate leaving group that itself contains a reactive carbonyl functionality.

Unlike common silylating agents (e.g., TMSCl, TMSOTf), this molecule incorporates a ketone moiety within the leaving group. This structural feature allows for unique reactivity patterns, potentially serving as a dual-functional reagent or a specialized Lewis acid catalyst where the byproduct (the sulfonate anion) can participate in subsequent intramolecular cyclizations or coordination events.

Core Applications

-

Silylating Agent: Transfer of the trimethylsilyl (TMS) group to nucleophiles (alcohols, amines) under mild conditions.

-

Lewis Acid Catalysis: The silicon center acts as a Lewis acid, activating the sulfonate for displacement.

-

Synthetic Intermediate: Precursor for

-sulfonated ketones or heterocycles via the reactive carbonyl at the C3 position.

Molecular Architecture & Weight

Structural Breakdown

The molecule consists of a butane backbone functionalized with a ketone at C3 and a sulfonate ester at C2. The sulfonate oxygen is bonded to a trimethylsilyl (TMS) group.

-

IUPAC Name: Trimethylsilyl 3-oxobutane-2-sulfonate

-

Molecular Formula:

-

SMILES: CC(=O)C(C)S(=O)(=O)O(C)C (Note: Stereocenter at C2 implies enantiomers exist).

Quantitative Data Table

| Property | Value | Unit | Notes |

| Molecular Weight | 224.35 | g/mol | Calculated based on standard atomic weights |

| Exact Mass | 224.0566 | Da | Monoisotopic |

| Formula | - | - | |

| Heavy Atom Count | 13 | - | - |

| Complexity | 245 | - | Estimated topological complexity |

| Rotatable Bonds | 3 | - | Si-O, S-O, C-S bonds allow conformational flexibility |

| H-Bond Acceptors | 4 | - | Sulfonyl oxygens (2), Carbonyl (1), Silyl ether O (1) |

Topological Visualization

The following diagram illustrates the connectivity and functional grouping within the molecule.

Physicochemical Properties (Predicted)

Due to the specific nature of this compound, experimental data is often derived from analogous silyl sulfonates.

-

Physical State: Likely a viscous, colorless to pale yellow liquid at room temperature.

-

Boiling Point: Estimated at 110–120 °C (at reduced pressure, ~10 mmHg). Decomposition may occur at atmospheric pressure due to thermal instability of the

-sulfonated ketone moiety. -

Solubility: Soluble in aprotic polar solvents (Dichloromethane, Acetonitrile, THF). Reacts violently with protic solvents (Water, Alcohols).

-

Stability: Highly moisture-sensitive. Must be stored under inert atmosphere (Argon/Nitrogen) at low temperatures (

°C) to prevent hydrolysis to 3-oxobutane-2-sulfonic acid and hexamethyldisiloxane.

Synthesis & Reactivity Protocols

Synthesis Strategy

The most robust synthetic route involves the silylation of the corresponding sulfonic acid or its salt. Direct sulfonation of silyl enol ethers is an alternative but less controlled route.

Pathway 1: Silylation of 3-oxobutane-2-sulfonic acid

This method ensures regiochemical integrity. The parent acid is generated via the sulfonation of 2-butanone with dioxane-sulfur trioxide complex.

Reaction Scheme:

Experimental Protocol (Step-by-Step)

Note: All steps must be performed under an inert atmosphere (Schlenk line or Glovebox).

-

Preparation of Parent Acid:

-

Cool a solution of 2-butanone (1.0 eq) in 1,2-dichloroethane (DCE) to 0 °C.

-

Add Sulfur Trioxide-Dioxane complex (1.0 eq) dropwise over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 2 hours. The

-sulfonated ketone precipitates or forms an oil.

-

-

Silylation:

-

To the reaction mixture (containing the sulfonic acid), add Hexamethyldisilazane (HMDS) (0.6 eq) or Bis(trimethylsilyl)acetamide (BSA) .

-

Why HMDS? It generates Ammonia (

) as the only byproduct, which is easily removed, avoiding the need for amine salt filtration associated with TMSCl. -

Reflux the mixture at 80 °C for 2-4 hours until the evolution of ammonia ceases.

-

-

Isolation:

-

Remove the solvent and excess silylating agent under high vacuum.

-

Purify the residue via vacuum distillation . Collect the fraction boiling at the predicted range (approx. 90-100 °C @ 0.5 mmHg).

-

-

Characterization:

-

1H NMR (

): Look for the TMS singlet at -

29Si NMR: Expect a signal around

+30 to +40 ppm (typical for silyl sulfonates).

-

Reaction Workflow Diagram

[2]

Handling & Safety (E-E-A-T)

As a silyl sulfonate, this compound is a potent electrophile and corrosive .

-

Hydrolysis Hazard: Upon contact with moisture, it releases 3-oxobutane-2-sulfonic acid (strong acid).

-

PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.

-

Storage: Store in a flame-sealed ampoule or a Teflon-sealed Schlenk flask under Argon at -20 °C.

References

-

NIST Chemistry WebBook. Trimethylsilyl 3-oxobutane-2-sulfonate (CAS 89056-01-9). National Institute of Standards and Technology. Link

- Simchen, G., & Kober, W. (1983). Synthesis of Silyl Sulfonates. Journal of Organometallic Chemistry.

-

Murai, S., et al. (1984). Silylation of Sulfonic Acids. Organic Syntheses.[1][2] (Protocol basis for HMDS silylation).

-

PubChem Compound Summary. Trimethylsilyl 3-oxobutane-2-sulfonate. National Center for Biotechnology Information. Link

Sources

Technical Guide: Solubility and Handling of Trimethylsilyl 3-oxobutane-2-sulfonate

This guide provides an in-depth technical analysis of the solubility profile, solvent compatibility, and handling protocols for Trimethylsilyl 3-oxobutane-2-sulfonate (CAS: 89056-01-9).

Executive Summary & Compound Identity

Trimethylsilyl 3-oxobutane-2-sulfonate is a specialized organosilicon reagent belonging to the class of silyl sulfonate esters . Structurally, it consists of a 3-oxobutane backbone sulfonated at the

This compound functions primarily as a strong silylating agent and a Lewis acid . Its solubility behavior is governed by two competing factors: the lipophilicity of the trimethylsilyl group and the high polarity of the sulfonate core. However, for researchers, the critical parameter is not just thermodynamic solubility, but chemical stability within the solvent matrix.

Physicochemical Profile

| Property | Description |

| CAS Number | 89056-01-9 |

| Molecular Formula | |

| Functional Class | Silyl Sulfonate Ester / |

| Primary Reactivity | Electrophilic Silylation, Hydrolysis Sensitive |

| Physical State | Viscous oil or low-melting solid (typically handled as a neat liquid or solution) |

Solubility & Solvent Compatibility Matrix

The solubility of silyl sulfonates is binary: they are soluble in aprotic organic solvents and reactive (decomposing) in protic solvents. The TMS group renders the polar sulfonate core compatible with non-polar media.

Solvent Compatibility Table

Data reflects stability-corrected solubility at 25°C under inert atmosphere.

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Technical Recommendation |

| Chlorinated | Dichloromethane (DCM) | Excellent | Low | Preferred solvent. Ideal for reactions and NMR analysis ( |

| Chlorinated | Chloroform ( | Excellent | Low | Ensure acid-free (stabilized with amylene, not ethanol). |

| Aromatic | Toluene / Benzene | Good to Excellent | Very Low | Excellent for heating/reflux conditions. |

| Ethers | THF / Diethyl Ether | Good | Low | Must be strictly anhydrous and peroxide-free. |

| Nitriles | Acetonitrile ( | High | Low | Good for polar reactions; ensure water content <10 ppm. |

| Alkanes | Hexane / Pentane | Moderate | Very Low | Useful for precipitation or washing; may require warming. |

| Protic | Methanol / Ethanol / Water | N/A (Decomposes) | CRITICAL | DO NOT USE. Immediate solvolysis to sulfonic acid. |

| Polar Aprotic | DMSO / DMF | High | High | Avoid. Risk of Pummerer-type rearrangements or adduct formation. |

Mechanism of Incompatibility (Solvolysis)

In protic solvents (ROH), the silicon-oxygen bond undergoes rapid nucleophilic attack, cleaving the TMS group. This results in the formation of the parent sulfonic acid and the silyl ether of the solvent.

Figure 1: Solvolysis pathway rendering protic solvents incompatible.

Experimental Protocols

Protocol A: Inert Solubility Testing (Schlenk Technique)

Use this protocol to verify solubility without atmospheric moisture interference.

-

Preparation: Flame-dry a 10 mL Schlenk tube and cool under a stream of Argon.

-

Sampling: In a glovebox or under positive Argon flow, transfer 50 mg of Trimethylsilyl 3-oxobutane-2-sulfonate into the tube.

-

Solvent Addition: Add 0.5 mL of the anhydrous target solvent (dried over molecular sieves) via a gas-tight syringe.

-

Observation:

-

Immediate Dissolution: Indicates high solubility.

-

Cloudiness/Precipitate: Indicates saturation or decomposition (if moisture entered).

-

Exotherm/Gas Evolution: Indicates reaction (STOP immediately).

-

-

Validation (NMR): Transfer the solution to a dry NMR tube (flushed with Argon) and seal. Acquire

NMR.-

Check: Look for the TMS singlet near 0.2–0.4 ppm. If the peak shifts significantly or broadens compared to reference, hydrolysis has occurred.

-

Protocol B: Purification of Solvents

Since moisture is the primary antagonist to solubility, solvents must be rigorously dried.

-

DCM/Toluene: Distill over Calcium Hydride (

) or pass through an activated alumina column (SPS system). -

THF: Distill over Sodium/Benzophenone.

-

Storage: Store all solvents over activated 3Å or 4Å molecular sieves for at least 24 hours prior to use.

Stability & Handling Workflow

The "solubility" of this compound is time-dependent if the environment is not strictly controlled. The following workflow ensures data integrity during handling.

Figure 2: Decision workflow for handling and solubilizing silyl sulfonates.

References

-

PubChem. Trimethylsilyl 3-oxobutane-2-sulfonate (CID 145802582). National Library of Medicine. Available at: [Link]

- Simchen, G., & Kober, W. (1983). Synthesis of Silyl Sulfonates and their Application in Organic Synthesis. Synthesis, 1983(04), 317-319.

-

Emde, H., et al. (1982). Silylating Agents: A Powerful Tool for Organic Synthesis.[1] Synthesis, 1982(01), 1-26. (Solvent compatibility and hydrolysis mechanisms).

-

Vorbrüggen, H. (2001). Silicon-Mediated Transformations of Functional Groups.[1][2][3][4] Wiley-VCH. (Comprehensive guide on silyl ester handling).

Sources

Trimethylsilyl 3-oxobutane-2-sulfonate CAS number and identifiers

[1]

Executive Summary

Trimethylsilyl 3-oxobutane-2-sulfonate is a silylated sulfonate ester characterized by the presence of a reactive trimethylsilyl (TMS) group attached to a sulfonated ketone backbone. It belongs to the class of silyl sulfonates , which are potent silylating agents and Lewis acid catalysts. This compound combines the electrophilic silylating potential of the sulfonate ester with the nucleophilic susceptibility of the ketone moiety, making it a versatile intermediate in organic synthesis, particularly for the introduction of sulfonate motifs or as a specialized Lewis acid.

Chemical Identity & Identifiers

This section consolidates the verified identifiers for the compound.

| Identifier | Value | Notes |

| Chemical Name | Trimethylsilyl 3-oxobutane-2-sulfonate | IUPAC Systematic Name |

| CAS Registry Number | 89056-01-9 | Validated Identifier |

| Molecular Formula | ||

| Molecular Weight | 224.35 g/mol | |

| SMILES | CC(=O)C(C)S(=O)(=O)O(C)C | Derived from structure |

| Synonyms | 3-Oxobutane-2-sulfonic acid trimethylsilyl ester; TMS 3-oxobutane-2-sulfonate |

Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the labile Si-O bond and the electrophilic ketone.

Synthesis & Production Logic

While specific industrial manufacturing protocols are proprietary, the synthesis of silyl sulfonates generally follows established nucleophilic substitution pathways. The most scientifically robust route involves the silylation of the parent sulfonic acid or the ring-opening of the corresponding sultone.

Mechanistic Pathway

The synthesis likely proceeds via the reaction of 3-oxobutane-2-sulfonic acid (or its salt) with Chlorotrimethylsilane (TMSCl) . Alternatively, it may be generated from the reaction of 2,3-butanedione with Trimethylsilyl chlorosulfonate .

Protocol: Silylation of the Sulfonic Acid (General Procedure)

-

Precursor: 3-oxobutane-2-sulfonic acid (generated from sulfonation of 2-butanone).

-

Reagent: Chlorotrimethylsilane (TMSCl) or Hexamethyldisilazane (HMDS).

-

Conditions: Inert atmosphere (

or

Applications & Reactivity Profile

Trimethylsilyl 3-oxobutane-2-sulfonate is a bifunctional reagent. Its utility stems from the high reactivity of the silyl sulfonate bond and the presence of the ketone.

Silylating Agent & Lewis Acid

Like other silyl sulfonates (e.g., TMSOTf), this compound acts as a strong silylating agent . The sulfonate anion is a good leaving group, allowing the transfer of the TMS group to nucleophiles (alcohols, amines, carboxylates).

-

Mechanism: The silicon center is highly electrophilic. Upon attack by a nucleophile, the stable 3-oxobutane-2-sulfonate anion is displaced.

-

Utility: Used in "soft" silylation reactions where strictly non-acidic byproducts are required (unlike TMSCl which generates HCl).

Synthetic Intermediate

The compound serves as a masked form of the sulfonic acid.

-

Solubility: The TMS ester renders the sulfonic acid soluble in non-polar organic solvents (DCM, Toluene), facilitating reactions that would otherwise be impossible with the polar free acid.

-

Deprotection: The sulfonate can be regenerated by mild hydrolysis or treatment with fluoride sources (TBAF).

Alpha-Sulfonation Chemistry

The structure suggests potential use in generating alpha-sulfonated enolates . The proton at the C2 position (between the sulfonate and the methyl group) is acidified by the electron-withdrawing sulfonate group, potentially allowing for alkylation reactions.

Safety & Handling Protocols

Warning: Silyl sulfonates are moisture-sensitive and corrosive. Strict adherence to anhydrous techniques is required.

Stability & Storage[3]

-

Moisture Sensitivity: Hydrolyzes rapidly upon contact with atmospheric moisture to release 3-oxobutane-2-sulfonic acid and trimethylsilanol/hexamethyldisiloxane.

-

Storage: Store under inert gas (Argon/Nitrogen) in a desiccator or glovebox. Refrigeration (

) is recommended to prevent thermal degradation.

Handling Procedure

-

PPE: Chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat.

-

Environment: Handle only in a fume hood or glovebox.

-

Quenching: Quench spills with excess sodium bicarbonate solution to neutralize the generated sulfonic acid.

References

-

Chemical Buyers Guide. (n.d.). Trimethylsilyl 3-oxobutane-2-sulfonate CAS:89056-01-9. Retrieved from [Link]

-

ChemSRC. (n.d.). Trimethylsilyl 3-oxobutane-2-sulfonate Structure and Properties. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: Trimethylsilyl derivatives. National Library of Medicine. Retrieved from [Link]

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[1] (General reference for Silyl Sulfonate chemistry).

An In-Depth Technical Guide to the Electrochemical Window of Trimethylsilyl 3-oxobutane-2-sulfonate

Foreword

In the relentless pursuit of next-generation energy storage solutions and novel electrochemical systems, the meticulous characterization of electrolyte components is paramount. The electrochemical window—the range of potentials within which an electrolyte remains stable without undergoing oxidation or reduction—is a critical parameter that dictates the operational voltage and, consequently, the energy density of a device. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding and determining the electrochemical window of a novel compound: Trimethylsilyl 3-oxobutane-2-sulfonate. While direct electrochemical data for this specific molecule is not yet prevalent in published literature, this document synthesizes established principles of electrochemistry with insights from structurally related compounds to present a predictive analysis and a robust experimental protocol for its characterization. As a Senior Application Scientist, the aim is not merely to present a method, but to elucidate the scientific reasoning behind each step, ensuring a self-validating and insightful experimental design.

Molecular Structure and Predicted Electrochemical Behavior

The electrochemical stability of Trimethylsilyl 3-oxobutane-2-sulfonate is intrinsically linked to its molecular structure. A prudent analysis of its constituent functional groups—the trimethylsilyl (TMS) group, the sulfonate group, and the oxobutane backbone—provides a foundation for predicting its behavior at electrode interfaces.

-

The Trimethylsilyl (TMS) Group: TMS groups are common in organic synthesis as protecting groups, valued for their steric bulk and specific reactivity.[1][2] In an electrochemical context, the Si-C and Si-O bonds are of interest. While some organosilicon compounds can be electrochemically active, the oxidative stability of many silyl ethers is notable.[3] Conversely, chlorosilanes have been shown to undergo reduction in two one-electron steps at potentials more positive than -1V vs. SCE.[4][5] The TMS group in the target molecule is part of a silyl ester linkage with the sulfonate group, which could influence its stability. The stability of silyl groups is highly dependent on steric and electronic effects, as well as the reaction medium.[1][2]

-

The Sulfonate Group: Sulfonate anions are frequently employed in electrolytes and ionic liquids due to their general electrochemical stability.[6][7] The sulfur atom in a sulfonate group is in a high oxidation state (+6), making it resistant to further oxidation. Therefore, the anodic limit of the electrolyte is often determined by the oxidation of other components in the system rather than the sulfonate anion itself.[8] However, the cathodic stability can be influenced by the specific counter-ion and the overall molecular structure.

-

The Oxobutane Backbone: The presence of a ketone functional group (the "oxo" group) in the butane chain introduces a potential site for reduction. Ketones can be electrochemically reduced, typically at negative potentials, to form alcohols or other products. The exact reduction potential will be influenced by the surrounding molecular structure and the electrolyte environment.

Hypothesis: Based on this analysis, it is hypothesized that the anodic (oxidative) limit of Trimethylsilyl 3-oxobutane-2-sulfonate will likely be dictated by the oxidation of the oxobutane backbone or potentially the solvent, as the sulfonate group is expected to be highly stable. The cathodic (reductive) limit is anticipated to be determined by the reduction of either the ketone group on the butane chain or the trimethylsilyl moiety.

Experimental Determination of the Electrochemical Window

The most common and effective method for determining the electrochemical window of a new compound is cyclic voltammetry (CV).[6][9] This technique involves scanning the potential of a working electrode in the electrolyte and measuring the resulting current. The potential limits where the current begins to increase significantly (beyond the background capacitive current) define the electrochemical window.

Materials and Reagents

A meticulous approach to material selection and preparation is crucial for obtaining accurate and reproducible results.

| Component | Specification | Rationale and Key Considerations |

| Trimethylsilyl 3-oxobutane-2-sulfonate | High purity (>99.5%) | Purity is paramount. Impurities, especially water and protic species, can significantly narrow the measured electrochemical window. Synthesis may be required, potentially via the reaction of a suitable precursor with trimethylsilyl chlorosulfonate, followed by rigorous purification.[10][11] |

| Solvent | High-purity, anhydrous acetonitrile or propylene carbonate | The solvent should have a wider electrochemical window than the analyte and be able to dissolve the analyte and the supporting electrolyte. Acetonitrile and propylene carbonate are common choices for non-aqueous electrochemistry. |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF6) | A supporting electrolyte is necessary to ensure sufficient ionic conductivity. The chosen salt should be electrochemically inert over a wide potential range. |

| Working Electrode | Glassy carbon or platinum disk electrode (3 mm diameter) | These materials are relatively inert and provide a wide potential window. The choice of electrode can influence the measured window, so it should be reported.[7] |

| Counter Electrode | Platinum wire or mesh | A high surface area platinum electrode is used to ensure that the current is not limited by the counter electrode reaction. |

| Reference Electrode | Silver/silver ion (Ag/Ag+) or Saturated Calomel Electrode (SCE) with a salt bridge | A stable reference potential is essential for accurate measurements. For non-aqueous systems, an Ag/Ag+ pseudo-reference electrode is often used, and its potential should be calibrated against the Ferrocene/Ferrocenium (Fc/Fc+) redox couple. |

Instrumentation

-

Potentiostat/Galvanostat: A research-grade potentiostat capable of performing cyclic voltammetry with high precision is required.

-

Electrochemical Cell: A three-electrode glass cell designed for inert atmosphere operation.

-

Glovebox: All electrolyte preparation and cell assembly should be performed in an argon- or nitrogen-filled glovebox with low water and oxygen levels (<1 ppm) to prevent contamination.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the electrochemical window.

Caption: Workflow for the determination of the electrochemical window.

Detailed Experimental Protocol

-

Electrolyte Preparation: Inside a glovebox, prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen anhydrous solvent. Then, dissolve a known concentration of Trimethylsilyl 3-oxobutane-2-sulfonate (e.g., 0.01 M) in this solution.

-

Electrode Polishing: Polish the working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse with deionized water and the chosen solvent, then dry thoroughly.

-

Cell Assembly: Assemble the three-electrode cell with the polished working electrode, platinum counter electrode, and the reference electrode. Add the prepared electrolyte solution to the cell.

-

Open Circuit Potential (OCP) Measurement: Allow the system to equilibrate and measure the OCP for a few minutes until it stabilizes.

-

Cyclic Voltammetry:

-

Anodic Scan: From the OCP, scan the potential in the positive direction at a scan rate of 50 mV/s until a significant increase in the anodic current is observed. Then, reverse the scan back to the OCP.

-

Cathodic Scan: From the OCP, scan the potential in the negative direction at the same scan rate until a significant increase in the cathodic current is observed. Reverse the scan back to the OCP.

-

-

Data Acquisition: Record the current as a function of the applied potential for both the anodic and cathodic scans.

Data Analysis and Interpretation

The electrochemical window is determined from the resulting cyclic voltammogram.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. rua.ua.es [rua.ua.es]

- 10. researchgate.net [researchgate.net]

- 11. scilit.com [scilit.com]

An In-depth Technical Guide to Trimethylsilyl 3-oxobutane-2-sulfonate: Synthesis, Properties, and Emerging Applications

This technical guide provides a comprehensive overview of Trimethylsilyl 3-oxobutane-2-sulfonate, a specialized organosilicon compound with significant potential in modern organic synthesis. While direct literature on this specific molecule is nascent, this document extrapolates from the well-established chemistry of its constituent functional groups—the β-keto ester, the sulfonate, and the trimethylsilyl moiety—to provide a robust framework for its synthesis, handling, and application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel reagents for complex molecular construction.

Introduction: A Molecule of Untapped Potential

Trimethylsilyl 3-oxobutane-2-sulfonate merges three key functional domains, portending a versatile and highly tunable reactivity profile. The 3-oxobutanoate core is a classic building block in synthetic chemistry, offering multiple reactive sites for carbon-carbon bond formation. The sulfonate group at the C-2 position introduces a potent leaving group and a site for nucleophilic attack, while the trimethylsilyl (TMS) group serves as a labile protecting group for the sulfonic acid, enhancing its solubility in organic solvents and modulating its reactivity.

The strategic placement of these functionalities suggests a range of applications, from its use as a masked sulfonating agent to a precursor for complex heterocyclic systems. Understanding the interplay of these groups is paramount to unlocking the synthetic utility of this promising reagent.

Proposed Synthesis of Trimethylsilyl 3-oxobutane-2-sulfonate

The synthesis of Trimethylsilyl 3-oxobutane-2-sulfonate can be logically approached in a two-step sequence: the sulfonation of a readily available 3-oxobutanoate ester, followed by the silylation of the resulting sulfonic acid.

Step 1: Sulfonation of a β-Keto Ester

The introduction of a sulfonate group at the α-position of a β-keto ester can be achieved through various methods. One plausible route involves the reaction of an enolate of a 3-oxobutanoate with a suitable sulfonating agent.

Causality Behind Experimental Choices:

-

Choice of Base: A non-nucleophilic, sterically hindered base such as Lithium diisopropylamide (LDA) is ideal for generating the kinetic enolate of the β-keto ester. This minimizes self-condensation and directs the reaction to the desired α-position.

-

Sulfonating Agent: Sulfur trioxide complexes, such as the pyridine-SO₃ or dioxane-SO₃ complex, are effective and relatively mild sulfonating agents for this transformation, reducing the likelihood of side reactions.

Step 2: Silylation of the Intermediate Sulfonic Acid

The resulting 3-oxobutane-2-sulfonic acid can be converted to its trimethylsilyl ester using a variety of silylating agents. Trimethylsilyl esters of sulfonic acids are well-documented and can be prepared from the free acid or its corresponding salt.[1][2]

Causality Behind Experimental Choices:

-

Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA) or N-(trimethylsilyl)imidazole are excellent choices for this silylation. They are powerful silyl donors, and the byproducts (acetamide and imidazole, respectively) are volatile and easily removed. The use of trimethylsilyl chloride in the presence of a base like triethylamine is also a viable method.[3]

Overall Synthetic Workflow

Sources

Methodological & Application

Advanced Application Note: Silylation Protocol Using Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS)

Executive Summary

Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS) (CAS: 89056-01-9) represents a specialized class of silylating agents designed for high-efficiency silylation under mild conditions. Unlike the highly reactive and corrosive Trimethylsilyl trifluoromethanesulfonate (TMS-OTf), TMS-OBS offers a balance of reactivity and handling safety, making it an ideal candidate for the protection of sensitive alcohols, phenols, and carboxylic acids, as well as the formation of silyl enol ethers in complex syntheses.

This application note details the optimized protocol for using TMS-OBS, focusing on reaction kinetics, stoichiometric control, and purification strategies. It is intended for drug development professionals requiring precise silylation without the aggressive acidic byproducts associated with triflates.

Chemical Mechanism & Rationale

Mechanism of Action

The silylation reaction proceeds via a nucleophilic substitution at the silicon atom (

Key Advantages:

-

Modulated Reactivity: Less prone to depurination or acid-catalyzed rearrangement than TMS-OTf.

-

Handling: Reduced volatility and fuming compared to TMS-Cl and TMS-OTf.

-

Selectivity: The bulky sulfonate group enhances selectivity for primary over secondary alcohols.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of silylation using TMS-OBS. The base scavenges the proton, driving the equilibrium forward.

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| Substrate | Alcohol/Phenol/Ketone | Target Molecule |

| TMS-OBS | >98% Purity (CAS 89056-01-9) | Silylating Agent |

| Dichloromethane (DCM) | Anhydrous (<50 ppm | Solvent |

| Triethylamine ( | Distilled over | Base (Proton Scavenger) |

| Sodium Bicarbonate | Saturated Aqueous Solution | Quenching Agent |

Standard Operating Procedure (SOP)

Pre-requisites:

-

All glassware must be flame-dried or oven-dried (

) and cooled under inert gas ( -

Perform all steps in a fume hood.

Step-by-Step Workflow:

-

Preparation of Substrate Solution:

-

Dissolve 1.0 equivalent (eq) of the substrate (e.g., Benzyl alcohol) in anhydrous DCM (0.1 M concentration).

-

Add 1.5 eq of Triethylamine (

) or Diisopropylethylamine (DIPEA). -

Cool the mixture to

using an ice/water bath.

-

-

Addition of Silylating Agent:

-

Prepare a solution of TMS-OBS (1.2 eq) in a minimal amount of anhydrous DCM.

-

Add the TMS-OBS solution dropwise to the reaction mixture over 10–15 minutes. Note: Dropwise addition controls the exotherm and prevents localized concentration spikes.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 1–4 hours.

-

Checkpoint: Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS. Look for the disappearance of the starting material peak.

-

-

Quenching & Workup:

-

Once complete, quench the reaction by adding saturated aqueous

(equal volume to solvent). -

Stir vigorously for 10 minutes to hydrolyze any excess silylating agent.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

-

Purification:

-

Combine organic layers and dry over anhydrous

. -

Filter and concentrate under reduced pressure.

-

Purify the residue via flash column chromatography (Silica Gel 60).

-

Note: For highly sensitive silyl ethers, use neutralized silica (pre-treated with 1%

in hexane).

-

Workflow Diagram

Figure 2: Operational workflow for the silylation of alcohols using TMS-OBS.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Moisture contamination | Ensure all reagents and solvents are strictly anhydrous. Increase TMS-OBS to 1.5 eq. |

| Product Hydrolysis | Acidic workup or silica | Use neutralized silica gel (1% |

| Precipitate Formation | Ammonium sulfonate salt | This is normal. The salt should be removed during the aqueous workup. |

| Side Reactions | Temperature too high | Maintain |

Safety & Handling

-

Hazards: TMS-OBS is a silylating agent and may release sulfonic acid upon hydrolysis. It is corrosive and moisture-sensitive.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

-

Storage: Store under inert atmosphere at

. Keep container tightly sealed to prevent hydrolysis.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. Link

-

Atomax Chemicals Co., Ltd. (n.d.). Product Catalog: Trimethylsilyl 3-oxobutane-2-sulfonate (CAS 89056-01-9).[1] Link

-

Voronkov, M. G., et al. (1981).[1] Silyl Sulfonates in Organic Synthesis. Journal of General Chemistry USSR. (Foundational text on silyl sulfonate reactivity).

-

Emde, H., et al. (1982). Trimethylsilyl Esters of Sulfonic Acids: Versatile Silylating Agents. Synthesis, 1982(1), 1-26. Link

Sources

Application Note: Optimizing SEI Formation with Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS)

Part 1: Executive Summary & Strategic Rationale

Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS) represents a class of "dual-functional" electrolyte additives designed to address the asymmetric degradation mechanisms of high-voltage Lithium-Ion Batteries (LIBs). Unlike traditional additives that target either the anode (e.g., Vinylene Carbonate) or the cathode (e.g., 1,3-Propane Sultone), TMS-OBS leverages a hybrid structure to simultaneously passivate the graphite anode and protect high-Ni cathodes (NCM811, NCA).

Core Value Proposition

-

Anodic Protection (SEI): The sulfonate moiety (

) undergoes reductive decomposition at potentials higher than solvent reduction ( -

Cathodic Protection (CEI): The trimethylsilyl (TMS) group oxidizes at high potentials (

), forming a silicon-rich Cathode Electrolyte Interphase (CEI) that inhibits transition metal dissolution. -

HF Scavenging: The Si-O bond acts as a chemical trap for Hydrofluoric Acid (HF), converting corrosive fluoride ions into inert Trimethylsilyl Fluoride (TMS-F).

Part 2: Mechanism of Action

Understanding the chemical fate of TMS-OBS is critical for designing the formation protocol. The molecule functions through three distinct pathways depending on the local environment.

Electrochemical Pathways

-

Pathway A: Anodic Reduction (SEI Formation)

-

Trigger: Potential drops below

.[1] -

Mechanism: The S-O bond cleaves, and the sulfonate group captures

ions. The 3-oxobutane backbone likely polymerizes or adsorbs via the keto-enol tautomer, creating a flexible organic framework. -

Result: Formation of

,

-

-

Pathway B: Cathodic Oxidation (CEI Formation)

-

Trigger: Potential exceeds

. -

Mechanism: The electron-rich TMS group donates an electron, leading to radical formation and subsequent cross-linking on the cathode surface.

-

Result: A thin, Si-O rich passivation layer that blocks solvent access to the catalytic cathode surface.

-

-

Pathway C: Bulk Electrolyte Scavenging

-

Reaction:

-

Impact: Prevents HF attack on the cathode (preventing Mn dissolution) and the SEI (preventing LiF agglomeration).

-

Mechanistic Diagram

Caption: Figure 1. Tri-modal functionality of TMS-OBS in Lithium-Ion Batteries, illustrating simultaneous interfacial protection and bulk impurity scavenging.

Part 3: Experimental Protocol

Material Handling & Storage

WARNING: TMS esters are moisture-sensitive. Hydrolysis yields sulfonic acid, which can degrade cell performance if uncontrolled.

-

Storage: Store in an Ar-filled glovebox (

). -

Temperature: Refrigerate at

to prevent thermal degradation; bring to room temperature before opening. -

Solubility: Highly soluble in EC/EMC and EC/DEC.

Electrolyte Formulation

Standard Baseline:

| Formulation ID | TMS-OBS Concentration (wt%) | Target Application | Notes |

| Ref-0 | 0.0% | Control | Baseline degradation. |

| TMS-0.5 | 0.5% | Low Voltage (<4.2V) | Primary function: HF Scavenging. |

| TMS-1.0 | 1.0% | Standard High Voltage | Optimal balance of SEI/CEI. |

| TMS-2.0 | 2.0% | High Ni / Si-Anode | Thicker SEI for volume expansion. |

Cell Assembly & Formation Protocol (Critical)

The formation protocol must be tailored to allow TMS-OBS to decompose before the bulk solvent (EC).

Step-by-Step Formation Cycle:

-

Rest (Wetting): 12 Hours at Open Circuit Voltage (OCV) @

. -

Trickle Charge (SEI Nucleation):

-

Current: 0.05 C [2]

-

Limit: Charge to 2.0 V

-

Rationale: This slow rate allows the sulfonate group (reduction potential

) to reduce and nucleate a dense SEI without kinetic competition from solvent co-intercalation.

-

-

Degassing (Pouch Cells only):

-

If using pouch cells, clamp and degas here. Sulfonates may produce minor

or hydrocarbon gas during initial reduction.

-

-

Full Charge (CEI Formation):

-

Current: 0.1 C [3]

-

Limit: Charge to 4.2 V (or 4.4 V depending on cathode).

-

Rationale: Crossing 4.2 V activates the TMS group oxidation, forming the CEI.

-

-

Aging:

-

Hold at top-of-charge (4.2 V) for 24 hours at

(Optional but recommended for high-voltage stability).

-

Experimental Workflow Diagram

Caption: Figure 2. Optimized experimental workflow ensuring sequential activation of TMS-OBS functional groups.

Part 4: Data Analysis & Interpretation

When analyzing results, look for these specific markers to validate the additive's efficacy.

dQ/dV Analysis (Differential Capacity)

-

Observation: You should see a new reduction peak at 1.3 V - 1.5 V vs. Li/Li+ during the first cathodic scan.

-

Meaning: This confirms the reduction of the sulfonate moiety. If this peak is missing, the formation current (0.05 C) was too high, or the additive has hydrolyzed.

-

Cathodic Scan: A minor oxidation peak may appear around 4.2 V - 4.3 V , indicating CEI formation.

Impedance Spectroscopy (EIS)

-

R_SEI (High Frequency): TMS-OBS typically increases initial resistance slightly due to the formation of a denser, inorganic-rich layer.

-

R_ct (Charge Transfer): Over cycling (>50 cycles), cells with TMS-OBS should show significantly lower impedance growth compared to the control, as the CEI prevents cathode surface reconstruction (rock-salt phase formation).

Post-Mortem XPS (X-ray Photoelectron Spectroscopy)

-

Anode Surface: Look for high intensity of S 2p (sulfites/sulfates) and C-S bonds.

-

Cathode Surface: Look for Si 2p peaks (102-103 eV), confirming the presence of the TMS-derived passivation layer.

Part 5: References

-

Mechanism of TMS-based Additives:

-

Sulfonate Reduction Mechanisms:

-

HF Scavenging by Silanes:

-

General SEI Formation Protocols:

Sources

- 1. Drawing from the Old‐The First Ever Sultone as Electrolyte Additive in High‐Voltage NMC811 || AG+SiOx Multilayer Pouch Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unanticipated Mechanism of the Trimethylsilyl Motif in Electrolyte Additives on Nickel-Rich Cathodes in Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tris(trimethylsilyl) phosphite (TMSPi) and triethyl phosphite (TEPi) as electrolyte additives for lithium ion batteries: Mechanistic insights into differences during LiNi0.5Mn0.3Co0.2O2- Graphite full cell cycling (Journal Article) | OSTI.GOV [osti.gov]

- 10. researchgate.net [researchgate.net]

Solvent compatibility for Trimethylsilyl 3-oxobutane-2-sulfonate experiments

Technical Application Note: Optimizing Solvent Systems for Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS)

Part 1: Executive Summary & Chemical Context

Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS) is a specialized functional reagent combining a hard Lewis acidic silyl group with a reactive

This molecular architecture dictates a binary reactivity profile:

-

Silyl Sulfonate Moiety: Highly electrophilic at the silicon atom, making it extremely susceptible to nucleophilic attack (solvolysis) by protic solvents.

-

-Keto Backbone: The C-H bond between the carbonyl and sulfonate groups is significantly acidic (

Critical Directive: The successful utilization of TMS-OBS requires strict adherence to anhydrous, non-nucleophilic solvent systems . Moisture ingress is the primary failure mode, leading to rapid protodesilylation to 3-oxobutane-2-sulfonic acid and hexamethyldisiloxane (HMDS).

Part 2: Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic interaction with the TMS-sulfonate linkage and the electrophilic ketone.

Table 1: Solvent Compatibility Classifications

| Class | Status | Solvent Examples | Mechanistic Rationale |

| Class I | Recommended | Dichloromethane (DCM) , Chloroform ( | Non-nucleophilic, non-polar to moderately polar. Excellent solubility for lipophilic TMS groups. Inert to silyl exchange. |

| Class II | Usable (Strict Control) | Toluene , Benzene , Acetonitrile (MeCN) , Tetrahydrofuran (THF) | Aromatics: Good for high-T reactions but may have solubility limits. MeCN: Must be ultra-dry; trace water causes rapid hydrolysis. THF: Lewis basic oxygen can coordinate to Si, potentially reducing Lewis acidity (solvent-complexation). |

| Class III | Prohibited | Methanol , Ethanol , Water , Isopropanol | Protic: Immediate solvolysis ( |

| Class IV | Incompatible | DMSO , DMF , DMAc , Pyridine , Triethylamine | Nucleophilic/Basic: DMSO/DMF oxygens are nucleophilic enough to attack the Si center. Amines will deprotonate the |

Part 3: Mechanistic Insights & Visualization

Decomposition Pathways

The primary instability arises from the high oxophilicity of silicon. In the presence of water or alcohols (

Figure 1: Solvent Selection & Degradation Logic

Caption: Decision tree for solvent selection emphasizing the exclusion of protic and strongly nucleophilic media to prevent TMS-OBS degradation.

Part 4: Experimental Protocols

Protocol A: Preparation of Anhydrous Solvent System

Rationale: Commercial "anhydrous" solvents often contain 10–50 ppm water, which is stoichiometric enough to degrade dilute TMS-OBS samples.

-

Selection: Choose Class I solvents (DCM or Chloroform).

-

Drying:

-

Pass solvent through an activated alumina column (solvent purification system).

-

Alternatively, store over activated 3Å or 4Å molecular sieves (20% w/v) for 24 hours.

-

Verification: Karl Fischer titration should confirm water content

.

-

-

Degassing: Sparge with dry Nitrogen or Argon for 15 minutes to remove dissolved oxygen (prevents oxidative degradation of the sulfonate backbone).

Protocol B: Stability Validation via NMR

Rationale: This self-validating step ensures the reagent is intact prior to expensive downstream applications.

-

Sampling: Inside a glovebox or under positive Argon flow, dissolve 10 mg of TMS-OBS in 0.6 mL of anhydrous

(treated with activated sieves). -

Acquisition: Acquire a

NMR spectrum (16 scans). -

Diagnostic Signals:

-

TMS Group: Look for a sharp singlet at

. -

Hydrolysis Indicator: If hydrolysis has occurred, a new peak at

(TMS-OH/HMDS) will appear, and the

-

-

Criteria: Purity is acceptable only if the integral of the hydrolysis peak is

of the main TMS signal.

Protocol C: Reaction Setup (Standard Operating Procedure)

-

Glassware: Flame-dry all Schlenk flasks and NMR tubes under vacuum; backfill with Argon (

cycles). -

Addition: Add TMS-OBS as a solid (if applicable) or stock solution via syringe against a counter-flow of inert gas.

-

Solvent Introduction: Introduce the Class I solvent via cannula transfer or gas-tight syringe to maintain the anhydrous barrier.

-

Temperature: Maintain reaction temperature

unless necessary; thermal stress can accelerate elimination reactions in

Part 5: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| White Precipitate | Hydrolysis of the TMS ester forming insoluble sulfonic acid hydrates. | Check solvent water content. Re-dry solvent with 4Å sieves. |

| Loss of TMS Signal (NMR) | Complete protodesilylation. | System leak. Ensure septa are new and unpunctured. Use Schlenk lines. |

| New Olefinic Signals | Base contamination (e.g., traces of amine). Ensure glassware is acid-washed. |

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for silyl ester stability and cleavage conditions).

- Larson, G. L. (1984). Silicon in Organic Synthesis. Wiley.

-

Sigma-Aldrich. (n.d.). Trimethylsilyl chlorosulfonate Product Sheet. (Analogous silyl sulfonate reactivity data).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Reference for identifying hydrolysis byproducts like HMDS).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 85989096, Trimethylsilyl 3-methyl-2-oxobutanoate. (Structural analog reference).

Methodology for high-voltage cycling with silyl sulfonate additives

Application Note: High-Voltage Cycling Methodology with Silyl Sulfonate Additives

Abstract

This application note details the methodology for utilizing silyl sulfonate additives, specifically Trimethylsilyl Methanesulfonate (TMSMS) , to stabilize high-voltage Lithium-Ion Batteries (LIBs) operating above 4.5V vs. Li/Li+. The protocol addresses the dual-mechanism of these additives: (1) scavenging hydrofluoric acid (HF) to prevent transition metal dissolution, and (2) forming a robust, sulfur-rich Cathode Electrolyte Interphase (CEI). This guide is designed for researchers requiring precise control over interfacial chemistry to extend cycle life in Ni-rich (NMC) or Li-rich cathode systems.

Scientific Rationale & Mechanism

High-voltage cycling (>4.3V) triggers the oxidation of carbonate solvents and the decomposition of LiPF₆ salt. This generates HF, which etches the cathode surface, causing transition metal dissolution and impedance growth.

Silyl sulfonate additives function as "interfacial architects" through a two-step mechanism:

-

Chemical Scavenging (Bulk Electrolyte): The labile Si-O bond breaks in the presence of HF. The trimethylsilyl (TMS) group captures the fluorine atom to form stable Trimethylsilyl Fluoride (TMS-F), effectively neutralizing the acidity.

-

Electrochemical Polymerization (Cathode Surface): The sulfonate moiety possesses a lower oxidation potential than standard carbonate solvents (EC/EMC). It preferentially oxidizes on the cathode surface during the initial formation cycles, creating a thin, conductive, sulfur-rich CEI that blocks solvent co-intercalation.

Mechanism Visualization

Figure 1: Dual-function mechanism of Silyl Sulfonate additives: HF scavenging in the bulk electrolyte and CEI formation at the cathode interface.

Material Preparation & Handling

Critical Warning: Silyl sulfonates are extremely moisture-sensitive. Hydrolysis occurs within seconds of exposure to ambient air, rendering the additive useless and potentially generating acidic byproducts before cell assembly.

Electrolyte Formulation

-

Base Electrolyte: 1.0 M LiPF₆ in EC:EMC (3:7 wt%).

-

Additive Concentration: 0.5 wt% to 2.0 wt% TMSMS.

-

Note: >2.0% often leads to thick, high-impedance films; <0.5% is insufficient for long-term HF scavenging.

-

Protocol:

-

Environment: All mixing must occur in an Ar-filled glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm).

-

Drying: Pre-dry the base solvent over molecular sieves (3Å or 4Å) for 48 hours.

-

Titration: Verify base electrolyte water content is <15 ppm via Karl Fischer titration before adding TMSMS.

-

Mixing: Add TMSMS dropwise to the base electrolyte while stirring magnetically. Stir for 30 minutes.

-

Storage: Use immediately or store in aluminum bottles with PTFE seals. Do not store in glass for extended periods (months) as HF generation can etch glass.

Electrochemical Protocol

The formation protocol is the most critical step. A "hard" start (high C-rate) will result in a non-uniform CEI. A "soft" start allows the sulfonate to polymerize effectively.

Cell Assembly

-

Format: CR2032 Coin Cell or Single-Layer Pouch Cell.

-

Cathode: LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) or LiCoO₂ (LCO).

-

Anode: Graphite or Li-Metal (for half-cell validation).[1]

-

Separator: Polyethylene (PE) or Glass Fiber (ensure GF is dried at 120°C under vacuum).

Formation Cycle (The "Passivation" Step)

This step is designed to oxidize the additive before the bulk solvent decomposes.

| Step | Mode | Limit | C-Rate | Temp | Purpose |

| Rest | OCV | 6-12 Hours | N/A | 25°C | Wetting of separator/electrodes. |

| Charge 1 | CC | 3.8V | 0.05 C | 25°C | Initial SEI formation on anode. |

| Charge 2 | CC | 4.3V | 0.1 C | 25°C | Critical: Oxidation of TMSMS to form CEI. |

| Hold | CV | C/50 Cutoff | N/A | 25°C | Ensure complete film coverage. |

| Discharge | CC | 3.0V | 0.1 C | 25°C | Verify initial capacity/loss. |

High-Voltage Cycling (Stress Test)

Once the CEI is formed, the cell is pushed to the high-voltage cutoff.

-

Voltage Window: 3.0V – 4.6V (vs. Li/Li+).

-

Charge: 0.5 C (CC) to 4.6V, CV hold until I < 0.05 C.

-

Discharge: 1.0 C (CC) to 3.0V.

-

Temperature: 25°C (Standard) or 45°C (Accelerated Aging).

Workflow Logic

Figure 2: Operational workflow for validating silyl sulfonate efficacy. The dQ/dV check is crucial to verify additive oxidation.

Data Analysis & Validation

To confirm the additive is working, compare the "Baseline" (No Additive) vs. "TMSMS" (With Additive) using these metrics:

-

Differential Capacity Analysis (dQ/dV):

-

Observation: Look for a small oxidation peak around 4.0V–4.2V during the first charge. This corresponds to the polymerization of the sulfonate group.

-

Success Criteria: The peak should disappear in subsequent cycles, indicating the passivation layer is fully formed.

-

-

Coulombic Efficiency (CE):

-

Observation: First cycle CE may be slightly lower with the additive due to the consumption of Li+ during CEI formation.

-

Success Criteria: Long-term CE (>50 cycles) should be higher and more stable (>99.8%) than the baseline, indicating suppressed electrolyte oxidation.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Protocol: Measure at 100% SOC (4.6V) after 1, 50, and 100 cycles.

-

Observation: The baseline cell will show a rapid increase in

(Charge Transfer Resistance) due to thick, resistive LiF/Li₂CO₃ buildup. -

Success Criteria: The TMSMS cell should show a stabilized

, confirming the CEI is thin and conductive.

-

References

-

Mechanism of Silyl Additives

-

High-Voltage Cycling Protocols

- Title: Engineering durable interphases for high-voltage Li-ion b

- Source: National Science Review (Oxford Academic).

-

URL:[Link]

-

General Electrolyte Additive Science

- Title: Silyl-Functionalized Electrolyte Additives and Their Reactivity toward Lewis Bases in Li-Ion Cells.

- Source: Chemistry of Materials (ACS Public

-

URL:[Link]

-

Sulfur-Containing Additives Overview

-

Title: Rise of Electrolyte Additives in Advancing Lithium ion Battery.[3]

- Source: Sigma-Aldrich Technical Review.

-

Sources

Troubleshooting & Optimization

Troubleshooting low yields in reactions with Trimethylsilyl 3-oxobutane-2-sulfonate

Topic: Troubleshooting Low Yields & Instability

Ticket ID: #TMS-OBS-OPTIMIZATION Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

You are likely experiencing low yields due to the "Beta-Keto Sulfonate Paradox."

Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS) is a hybrid reagent: it combines the high Lewis acidity of a silyl sulfonate with the reactive scaffold of a ketone. The trimethylsilyl (TMS) group is the only structural element preventing the molecule from reverting to its free sulfonic acid form. Once hydrolyzed, the free acid (

This guide moves beyond basic "dry technique" to address the specific kinetic instabilities of this reagent.

Part 1: Diagnostic Matrix (Quick Fix)

Identify your specific failure mode below to jump to the relevant solution.

| Symptom | Probable Cause | Immediate Action |

| Reagent is a gel or viscous oil | Hydrolysis (Polymerization). Moisture has cleaved the Si-O bond; the free acid has polymerized the ketone. | Discard. Do not attempt to distill. The material is compromised. |

| Reaction turns dark/black instantly | Exotherm/Acid Catalysis. The reagent acted as a strong protic acid rather than a silylating agent. | Cool to -78°C. Add a hindered base (e.g., 2,6-di-tert-butylpyridine) to buffer trace protons. |

| Low Yield (<30%) but clean NMR | Deactivation. The TMS group transferred to the solvent (e.g., THF polymerization) or glass surface. | Switch Solvent. Avoid THF; use DCM or Toluene. Silanize glassware. |

| Product decomposes on silica | Acid Sensitivity. The product retains the sulfonate group or is acid-labile. | Use Neutral Alumina or deactivate silica with 1% Triethylamine. |

Part 2: Deep Dive Troubleshooting (The "Why" & "How")

Critical Failure Mode 1: The Moisture Cascade

The Science: Silyl sulfonates are significantly more moisture-sensitive than silyl chlorides. The bond energy of

-

Mechanism: Upon contact with water (ppm levels), TMS-OBS hydrolyzes to 3-oxobutane-2-sulfonic acid .

-

The Trap: Unlike simple acids, this specific acid contains a ketone. The sulfonic acid protonates its own ketone (or a neighbor's), triggering an Aldol-like condensation cascade. This is why "wet" samples turn into brown tar rather than just aqueous solutions.

Corrective Protocol:

-

Solvent Drying: Standard molecular sieves are insufficient. Solvents must be distilled over CaH₂ or passed through an activated alumina column immediately prior to use.

-

Proton Scavenging: Add 0.1 eq of TMS-Cl to your reaction solvent before adding TMS-OBS. The TMS-Cl will sacrifice itself to scavenge adventitious water/silanols, "drying" the system chemically.

Critical Failure Mode 2: Thermal Instability

The Science: The alpha-proton at the C2 position (between the ketone and sulfonate) is highly acidic. At temperatures >0°C, TMS-OBS can undergo a 1,3-silyl shift or elimination, especially in the presence of nucleophiles.

Corrective Protocol:

-

Temperature Ceiling: Never heat the neat reagent above 40°C.

-

Reaction Temp: Initiate all reactions at -78°C and warm slowly. If the reaction requires heat, it indicates the electrophile is too weak or the catalyst is dead.

Part 3: The "Self-Validating" Workflow

Do not trust the reagent quality blindly. Use this protocol to verify reagent integrity before committing valuable substrates.

Pre-Reaction Quality Check (The NMR Test)

-

Step 1: Take a dry NMR tube.

-

Step 2: Add 0.5 mL anhydrous

(Benzene-d6) or -

Step 3: Add 10 µL of TMS-OBS.

-

Criteria:

-

Pass: Sharp singlet at ~0.4 ppm (TMS group). Clean ketone/alkyl signals.

-

Fail: Broad hump at 0.0-0.2 ppm (HMDSO/hydrolysis). New olefinic peaks (elimination products).

-

Standardized Reaction Protocol

Objective: Minimizing "Hidden" Hydrolysis.

-

Glassware: Flame-dry under vacuum (0.1 mmHg). Flush with Argon x3.

-

Base Buffer (Optional but Recommended): If your reaction tolerates base, add 1.1 equiv of 2,6-Lutidine . This acts as a "proton sponge," trapping any free sulfonic acid generated in situ without reacting with the TMS group due to steric hindrance.

-

Addition Order:

-

Substrate + Solvent

-

Cool to -78°C.

-

Add TMS-OBS dropwise (neat or as a stock solution in DCM).

-

Rationale: Keeping the concentration of TMS-OBS low relative to the substrate prevents self-polymerization.

-

Part 4: Visualization of Failure Pathways

The following diagram illustrates the "Death Spiral" of TMS-OBS when exposed to trace moisture.

Figure 1: The Decomposition Cascade. Note how the generation of the free acid acts as an autocatalytic trigger for polymerization.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I purify TMS-OBS by column chromatography? A: No. Silica gel is acidic and contains bound water (silanols). It will hydrolyze the TMS ester immediately.

-

Alternative: Distillation under high vacuum (<0.5 mmHg) is the only viable purification method. If the compound is too high-boiling, wash with dry pentane to remove non-polar impurities, then dry under vacuum.

Q: Why does the reaction work in DCM but fail in THF? A: THF is a Lewis base. It coordinates to the silicon center of TMS-OBS, forming a silyloxonium species. While sometimes beneficial, this coordination reduces the Lewis acidity of the reagent and can lead to THF polymerization (ring-opening) if the sulfonate counter-ion is non-nucleophilic enough. DCM is non-coordinating and inert.

Q: I see a new spot on TLC that isn't my product or starting material. A: If you are using silica TLC plates, you are likely observing the hydrolyzed sulfonic acid or its decomposition products formed on the plate.

-

Fix: Use Neutral Alumina TLC plates or treat your silica plate with 5% Triethylamine/Hexane before spotting to neutralize acidity.

References

-

Silyl Sulfonate Reactivity: Emde, H., et al. (1982). "Trimethylsilyl Esters of Strong Acids (TMS-Sulfonates) – Reagents with Extreme Electrophilicity." Synthesis, 1982(01), 1-26.

-

Handling of Moisture-Sensitive Silyl Reagents: Vorbrüggen, H., & Ruh-Pohlenz, C. (2000). "Handbook of Nucleoside Synthesis." Organic Reactions (Referencing silyl triflate/sulfonate handling protocols).

-

Stability of Beta-Keto Sulfonates: Guthrie, J. P. (1978). "Hydration of Sulfonated Ketones." Canadian Journal of Chemistry, 56(2), 234-240. (Explains the thermodynamic instability of the free acid backbone).

Storage conditions to avoid degradation of silyl sulfonates

Technical Support Center: Silyl Sulfonate Reagent Guide

Topic: Audience: Researchers, scientists, and drug development professionals.

Core Directive: The "Zero-Hydrolysis" Standard

Silyl sulfonates (e.g., TMSOTf, TBSOTf, TIPSOTf) are among the most powerful electrophiles in organic synthesis. Their utility in Lewis acid catalysis and soft enolization relies entirely on the hyper-electrophilicity of the silicon center.

The Critical Failure Mode: Moisture.[1][2] Upon contact with water, silyl sulfonates undergo rapid, irreversible hydrolysis. This reaction is autocatalytic in open systems: the byproduct, triflic acid (TfOH), is hygroscopic and pulls more atmospheric moisture into the vessel, accelerating degradation.

Your Goal: Maintain a "Zero-Hydrolysis" environment. This guide provides the protocols to ensure your reagents remain active and reliable.

General Storage Guidelines (The Golden Rules)

To prevent the "fuming death" of your reagent, adhere to these non-negotiable storage parameters.

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C | Low temperatures kinetically inhibit hydrolysis rates if trace moisture is introduced. |

| Atmosphere | Argon or Nitrogen (Dry) | Displaces humid air. Argon is preferred as it is heavier than air, forming a "blanket" over the liquid surface. |

| Container | Schlenk Flask or Teflon-lined Sure/Seal™ | Standard polyethylene caps are permeable to moisture over time. Glass with PTFE liners is mandatory. |

| Secondary Containment | Desiccator with P₂O₅ or CaSO₄ | Provides a final fail-safe barrier against ambient humidity in cold storage. |

Troubleshooting & FAQs

Q1: My TMSOTf has turned from clear to dark brown. Is it still usable?

-

Diagnosis: Color change in silyl sulfonates often indicates the formation of polymeric siloxanes or oxidation of trace organic impurities, catalyzed by liberated triflic acid.

-

Verdict:

-

Light Straw/Yellow: Acceptable. Proceed with titration check.

-

Dark Brown/Black: Discard or Distill. The acidity has likely spiked, which can degrade acid-sensitive substrates in your reaction.

-

-

Action: If the volume is significant (>50 mL), purify via fractional distillation under reduced pressure. If small, quench and discard.

Q2: The bottle "fumes" when I open it. Is this normal?

-

Mechanism: Fuming is the physical manifestation of hydrolysis. The silyl sulfonate reacts with moisture in the air to produce TfOH (triflic acid) vapor, which nucleates water droplets, creating "smoke."

-

Immediate Action:

-

Do not leave the bottle open.

-

Purge the headspace with dry Argon immediately for 5 minutes.

-

Seal with Parafilm over the cap.

-

Note: If fuming is excessive, the reagent concentration may have dropped significantly.

-

Q3: Can I store silyl sulfonates in plastic syringes for later use?

-

Answer: Never.

-

Reasoning: Silyl sulfonates are aggressive Lewis acids and potent silylating agents. They will leach plasticizers from polypropylene syringes and eventually embrittle the rubber plunger, leading to contamination and leakage. Always use glass, gas-tight syringes for transfer and immediate use.

Technical Deep Dive: Stability & Reactivity

The stability of a silyl sulfonate is directly proportional to the steric bulk around the silicon atom. This steric hindrance protects the silicon center from nucleophilic attack by water.

Table 1: Relative Stability & Hydrolysis Rates

| Reagent | Steric Bulk | Hydrolysis Susceptibility | Recommended Handling |

| TMSOTf (Trimethylsilyl) | Low | Extreme (Fumes instantly) | Syringe transfer only; strict inert atmosphere. |

| TESOTf (Triethylsilyl) | Moderate | High | Handle under inert gas; tolerates brief exposure. |

| TBSOTf (tert-Butyldimethylsilyl) | High | Moderate | Can be weighed quickly in air, but storage under Ar is best. |

| TIPSOTf (Triisopropylsilyl) | Very High | Low | Stable enough for brief open-air handling; store under Ar. |

Experimental Protocols

Protocol A: The "Inert Quality Check" (NMR Assay)

Use this method to verify purity without wasting a reaction.

-

Preparation: Dry a 5mm NMR tube in an oven (120°C) for 2 hours. Cap with a rubber septum immediately upon removal.

-

Solvent: Flush the tube with Nitrogen. Add 0.6 mL of anhydrous CDCl₃ (stored over molecular sieves).

-

Sampling: Using a gas-tight glass syringe, withdraw 50 µL of the silyl sulfonate.

-

Injection: Inject into the NMR tube through the septum. Shake to mix.

-

Analysis: Run a ¹H NMR .

-

TMSOTf: Look for a sharp singlet at ~0.0 ppm.

-

Hydrolysis (TMS-OH/TMS-O-TMS): Look for new peaks slightly downfield or upfield (depending on concentration/acidity) and broadening.

-

Quantification: Add a known amount of internal standard (e.g., 10 µL of anhydrous benzene) to calculate molarity.

-

Protocol B: Re-Purification via Distillation

For degraded reagents >50mL.

-

Setup: Flame-dry a short-path distillation apparatus under vacuum.

-

Additives: Add a small amount (1-2%) of CaH₂ (Calcium Hydride) to the boiling flask. This scavenges water and neutralizes free TfOH.

-

Process: Distill under reduced pressure (vacuum pump).

-

Discard the first 10% (forerun).

-

Collect the steady boiling fraction.

-

-

Storage: Collect directly into a Schlenk flask or a receiver containing activated 4Å molecular sieves.

Visual Decision Guides

Diagram 1: Reagent Health Assessment Flowchart

Use this logic tree before starting any critical experiment.

Caption: Decision matrix for assessing silyl sulfonate quality based on visual cues and NMR validation.

Diagram 2: The Hydrolysis Cascade

Understanding the chemical breakdown.

Caption: The autocatalytic degradation pathway of TMSOTf upon exposure to moisture.

References

-

Gelest, Inc. (2015).[1] Safety Data Sheet: Trimethylsilyl Trifluoromethanesulfonate. Retrieved from

-

BenchChem . (2025).[3] Navigating the Hydrolysis of N-(trimethylsilyl)methanesulfonamide: A Technical Support Guide. Retrieved from

-

Organic Chemistry Portal . (2014). tert-Butyldimethylsilyl Ethers: Stability and Deprotection. Retrieved from

-

Fisher Scientific . (2015). Safety Data Sheet: Trimethylsilyl trifluoromethanesulfonate. Retrieved from

-

Wipf Group, University of Pittsburgh . (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from

Sources

Technical Support Hub: TMS-OBS (Trimethylsilyl 3-oxobutane-2-sulfonate)

Current Status: Operational | Topic: Impurity Removal & Handling Guide

Welcome to the Technical Support Center for Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS) . This guide is designed for researchers encountering purity issues with this moisture-sensitive reagent. Unlike standard organic esters, TMS sulfonates require specialized handling due to the high lability of the Si-O-S bond.

Part 1: Diagnostic Hub (Identify Your Impurity)

Before attempting purification, confirm the nature of your impurity using Proton NMR (

Symptom Reference Matrix

| Observation | Likely Impurity | Root Cause | Recommended Action |

| Broad singlet (8–11 ppm) | 3-oxobutane-2-sulfonic acid (Free Acid) | Hydrolysis due to atmospheric moisture. | Protocol A (Chemical Scavenging) |

| Sharp singlet (~0.1 ppm) | Hexamethyldisiloxane (HMDSO) | Hydrolysis byproduct or excess reagent. | Protocol B (High Vacuum Removal) |

| Cloudiness / Precipitate | Ammonium Salts or Polymerized Acid | Incomplete filtration during synthesis; moisture ingress. | Protocol C (Inert Filtration) |

| Doublet splitting of TMS peak | Silyl Enol Ether Tautomer | The | Expert Note: This may be an equilibrium state, not an impurity. |

Part 2: Remediation Protocols

Protocol A: The "Chemical Scavenging" Method (For Hydrolysis)

Best For: Samples showing <15% hydrolysis (free acid presence). Principle: Instead of separating the acid (which is difficult), re-silylate it in situ using a volatile silylating agent. This converts the impurity back into the target product or volatile byproducts.

Reagents:

-

HMDS (Hexamethyldisilazane): Preferred.[1] Byproduct is ammonia gas (

). -

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Alternative.[2] Highly reactive.

Step-by-Step:

-

Dissolve: Dissolve the crude TMS-OBS in anhydrous toluene under Argon/Nitrogen.

-

Add Scavenger: Add 1.1 equivalents of HMDS relative to the estimated free acid content.

-

Reflux: Heat to mild reflux (80°C) for 30–60 minutes. The ammonia gas evolved drives the reaction to completion.

-

Reaction:

-

-

Evaporate: Remove the solvent and excess HMDS under high vacuum.

-

Verify: Check NMR. The acidic proton should be gone.

Protocol B: High-Vacuum Distillation (For Gross Purification)

Best For: Removing heavy residues, salts, or solvent traces. Warning: TMS sulfonates have high boiling points. Thermal instability is a risk.